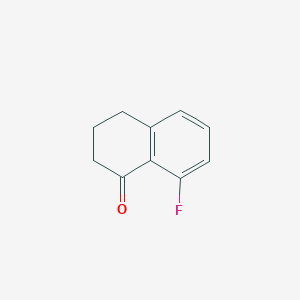

8-Fluoro-1-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMWBQHSBRCBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460090 | |

| Record name | 8-fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628731-58-8 | |

| Record name | 8-fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoro-1-tetralone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of 8-Fluoro-1-tetralone. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages information on the parent compound, 1-tetralone, and other fluorinated analogues to provide a comprehensive understanding.

Chemical Properties and Structure

This compound is a fluorinated derivative of 1-tetralone. The introduction of a fluorine atom at the 8-position of the aromatic ring is expected to significantly influence its chemical and biological properties. Fluorine's high electronegativity can alter the electron density of the aromatic system, impacting its reactivity and interaction with biological targets.[1][2]

Table 1: Comparison of Physicochemical Properties

| Property | 1-Tetralone | 7-Fluoro-1-tetralone | This compound |

| Molecular Formula | C₁₀H₁₀O[3][4] | C₁₀H₉FO[5] | C₁₀H₉FO |

| Molecular Weight | 146.19 g/mol [3][4] | 164.18 g/mol [5] | 164.18 g/mol |

| Melting Point | 5-8 °C[6] | 62-68 °C[5] | Data not available |

| Boiling Point | 255-257 °C[3] | Data not available | Data not available |

| Appearance | Colorless to pale yellow liquid[7] | White to off-white crystals[5] | Data not available |

| Solubility | Insoluble in water; soluble in organic solvents[3][7] | Data not available | Data not available |

| CAS Number | 529-34-0[3] | 2840-44-0[5] | 628731-58-8 |

The structure of this compound consists of a dihydronaphthalenone core with a fluorine atom substituted at the C8 position. The presence of the electron-withdrawing fluorine atom on the benzene ring is anticipated to influence the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.

Synthesis and Experimental Protocols

General Synthetic Workflow for Fluorinated Tetralones:

Methodology for a Hypothesized Synthesis of this compound:

-

Friedel-Crafts Acylation: 2-Fluorotoluene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-(2-fluoro-5-methylphenyl)-4-oxobutanoic acid.

-

Clemmensen Reduction: The keto group of the resulting butanoic acid derivative would be reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to give 4-(2-fluoro-5-methylphenyl)butanoic acid.

-

Intramolecular Friedel-Crafts Cyclization: The resulting carboxylic acid would then be treated with a strong acid, such as polyphosphoric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of 8-Fluoro-5-methyl-1-tetralone. A similar pathway starting from a different fluorinated benzene derivative would be required to obtain this compound.

Spectroscopic Analysis

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. However, based on the structure and data from related compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The aliphatic protons on the cyclohexanone ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon spectrum would display ten distinct signals. The carbonyl carbon would be observed in the downfield region (around 200 ppm). The fluorine-coupled carbon (C8) would show a characteristic doublet with a large coupling constant.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. C-F stretching vibrations would likely appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of 164.18.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of this compound, the tetralone scaffold itself is present in a variety of biologically active natural products and synthetic compounds.[8] Tetralone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[8]

The introduction of a fluorine atom can significantly modulate the biological activity of a molecule.[1][2] For instance, in the context of fluoroquinolone antibiotics, substitution at the 8-position has been shown to affect their antibacterial activity and photostability.[9] It is plausible that the fluorine atom in this compound could enhance its binding to specific biological targets or alter its metabolic stability, potentially leading to novel pharmacological properties. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Logical Relationship of Fluorine Substitution to Biological Activity:

Conclusion

This compound represents an intriguing yet understudied molecule. Based on the known properties of related tetralones and the predictable effects of fluorination, it holds potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related fluorinated compounds.

References

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Tetralone, 97% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-1-tetralone and its Derivatives

This technical guide provides a comprehensive overview of the synthesis of 8-fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical and agrochemical agents. The core of this synthesis involves an intramolecular Friedel-Crafts acylation of a suitable precursor. While specific literature on the synthesis of this compound is not abundant, the well-established methods for the synthesis of the parent compound, 1-tetralone, provide a robust framework. This guide will detail these analogous procedures and explore the derivatization of the tetralone core, offering valuable protocols for researchers and scientists in drug development.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The principal route to the tetralone scaffold is the intramolecular cyclization of a 4-arylbutyric acid. In the case of this compound, the logical precursor is 4-(2-fluorophenyl)butanoic acid. The cyclization is typically promoted by a strong acid or a Lewis acid catalyst. Below are two representative protocols for the synthesis of 1-tetralone from 4-phenylbutyric acid, which serve as excellent models for the synthesis of its 8-fluoro analog.

Method 1: Thionyl Chloride and Aluminum Chloride

This classic method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by an aluminum chloride-mediated intramolecular Friedel-Crafts acylation.

Experimental Protocol:

-

Step 1: Formation of γ-Phenylbutyryl Chloride In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, 32.8 g (0.2 mole) of γ-phenylbutyric acid is combined with 20 mL (32 g, 0.27 mole) of thionyl chloride. The mixture is gently heated on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), the mixture is warmed on the steam bath for an additional 10 minutes. Excess thionyl chloride is then removed under reduced pressure.[1]

-

Step 2: Intramolecular Cyclization The crude γ-phenylbutyryl chloride is dissolved in 175 mL of carbon disulfide and cooled in an ice bath. To this solution, 30 g (0.23 mole) of anhydrous aluminum chloride is added in one portion. The flask is immediately connected to a reflux condenser. After the initial rapid evolution of hydrogen chloride ceases, the mixture is slowly warmed to the boiling point on a steam bath and held at reflux for 10 minutes.[1]

-

Work-up and Purification The reaction mixture is cooled to 0°C and the aluminum chloride complex is decomposed by the careful addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid. The product is then isolated by steam distillation. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic phases are dried and the solvent is removed. The residue is distilled under reduced pressure to afford α-tetralone.[1]

Method 2: Methanesulfonic Acid

A more modern and often simpler approach utilizes a strong protic acid like methanesulfonic acid (MSA) to directly cyclize the carboxylic acid.

Experimental Protocol:

-

Reaction Setup In a 5-mL conical vial equipped with a spin vane and a condenser, add 1.5 mL of methanesulfonic acid. The acid is heated to 85-100 °C with stirring.[2]

-

Cyclization Once the temperature reaches 85 °C, 220 mg of 4-phenylbutyric acid is added, and the mixture is stirred at reflux for one hour.[2]

-

Work-up and Purification The reaction mixture is cooled and then poured into ice water. The product is extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo to yield the product.

Quantitative Data for 1-Tetralone Synthesis

| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | 4-Phenylbutyric acid | 1. Thionyl chloride2. Aluminum chloride | Carbon disulfide | 10 min (reflux) | Boiling point | 74-91 | [1] |

| 2 | 4-Phenylbutyric acid | Methanesulfonic acid | None | 1 hour | 85-100 °C | ~60 | [2][3] |

| Alternate | 4-Phenylbutanoic acid | Polyphosphoric Acid | None | - | Heating | High | [4] |

| Alternate | γ-Butyrolactone, Benzene | Aluminum chloride | Benzene | 16 hours | Steam bath | 91-96 | [5] |

Synthesis Pathway for 1-Tetralone

References

Spectroscopic Analysis of 8-Fluoro-1-tetralone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide to the spectroscopic characterization of tetralone derivatives, with a specific focus on 8-Fluoro-1-tetralone. Due to the limited availability of published experimental data for this compound, this guide presents a comprehensive summary of the spectroscopic data for the parent compound, 1-tetralone, as a reference. It includes detailed tables of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. A workflow for spectroscopic analysis is also provided.

Introduction

1-Tetralone and its derivatives are important bicyclic aromatic ketones that serve as key intermediates in the synthesis of a wide range of biologically active compounds and natural products. The introduction of a fluorine atom into the aromatic ring, as in this compound, can significantly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of such compounds.

Despite a comprehensive search of scientific literature and chemical databases, complete experimental spectroscopic data for this compound could not be located. Therefore, this guide provides the detailed spectroscopic data for the well-characterized parent compound, 1-tetralone, to serve as a valuable reference for researchers working with its fluorinated analogue.

Spectroscopic Data of 1-Tetralone

The following sections summarize the key spectroscopic data for 1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR spectral data for 1-tetralone.

Table 1: ¹H NMR Spectral Data of 1-Tetralone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | d | 1H | Ar-H (H-8) |

| 7.46 | t | 1H | Ar-H (H-6) |

| 7.30 | t | 1H | Ar-H (H-7) |

| 7.23 | d | 1H | Ar-H (H-5) |

| 2.95 | t | 2H | -CH₂- (H-4) |

| 2.63 | t | 2H | -CH₂- (H-2) |

| 2.14 | m | 2H | -CH₂- (H-3) |

Table 2: ¹³C NMR Spectral Data of 1-Tetralone

| Chemical Shift (δ) ppm | Assignment |

| 198.3 | C=O (C-1) |

| 144.6 | Ar-C (C-4a) |

| 133.2 | Ar-CH (C-6) |

| 132.8 | Ar-C (C-8a) |

| 128.8 | Ar-CH (C-7) |

| 127.1 | Ar-CH (C-5) |

| 126.3 | Ar-CH (C-8) |

| 39.2 | -CH₂- (C-2) |

| 30.0 | -CH₂- (C-4) |

| 23.3 | -CH₂- (C-3) |

For this compound, one would expect to observe characteristic C-F couplings in the ¹³C NMR spectrum. The carbon atom directly bonded to fluorine (C-8) would appear as a doublet with a large coupling constant (¹J_CF), and smaller couplings would be observed for adjacent carbons. In the ¹⁹F NMR spectrum, a single resonance would be expected, likely coupled to the nearby aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions of 1-Tetralone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~3070-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |

For this compound, an additional strong absorption band corresponding to the C-F stretching vibration would be expected in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectral Data of 1-Tetralone

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~80 | [M - CO]⁺ |

| 117 | ~70 | [M - CHO]⁺ |

| 90 | ~50 | [C₇H₆]⁺ |

The molecular ion peak for this compound would be expected at m/z 164. The fragmentation pattern would likely involve the loss of CO, similar to 1-tetralone, and potentially other fragments resulting from the presence of the fluorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Standard proton NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are reported in ppm relative to the solvent peak.

-

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR spectra are recorded. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically results in extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

Potential Biological Activities of 8-Fluoro-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 8-Fluoro-1-tetralone is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of the broader tetralone scaffold and its derivatives, which can serve as a basis for predicting the potential therapeutic applications of this compound. The presence of a fluorine atom at the 8-position is expected to modulate these activities, potentially enhancing potency, altering selectivity, and improving pharmacokinetic properties.

Introduction to the Tetralone Scaffold

The 1-tetralone core is a privileged bicyclic aromatic ketone structure frequently found in natural products and synthetic compounds with a wide range of pharmacological properties. Its rigid framework serves as a versatile scaffold for the synthesis of diverse derivatives targeting various biological endpoints. The introduction of a fluorine atom, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns. Tetralone derivatives have been investigated for their potential as antibacterial, anticancer, and central nervous system (CNS) active agents.

Potential Anticancer Activity

While no studies have directly reported on the anticancer effects of this compound, various other tetralone derivatives have demonstrated significant cytotoxic and antiproliferative activities against several cancer cell lines.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine implicated in cancer progression. Certain 2-arylmethylene-1-tetralones have been identified as inhibitors of MIF's tautomerase activity, which is crucial for its biological function. Inhibition of MIF can attenuate inflammatory responses and may have therapeutic potential in cancer.

Experimental Protocol: MIF Tautomerase Activity Assay

A spectrophotometric assay is commonly used to measure the tautomerase activity of MIF. The assay follows the keto-enol tautomerization of a substrate, such as L-dopachrome methyl ester or phenylpyruvate.

-

Reagents: Recombinant human MIF, substrate solution (e.g., phenylpyruvic acid in an appropriate buffer), and test compounds (tetralone derivatives).

-

Procedure:

-

The test compound is pre-incubated with MIF in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The change in absorbance over time, corresponding to the tautomerization of the substrate, is monitored using a spectrophotometer at a specific wavelength.

-

The inhibitory effect of the compound is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

-

Quantitative Data on Anticancer Activity of Tetralone Derivatives

| Compound Class | Cell Line | Activity | Value | Reference |

| 2-Arylmethylene-1-tetralones | Macrophages | MIF Tautomerase Inhibition | - | [1][2] |

| α, β-Unsaturated Carbonyl-based Tetralones | PC12 | Neuroprotection against Aβ-induced cytotoxicity | Protective | [3] |

Potential Antibacterial Activity

The tetralone scaffold has been incorporated into various antibacterial agents. These derivatives have shown activity against a range of bacterial strains, including drug-resistant variants.

Mechanism of Action

The antibacterial mechanisms of tetralone derivatives can vary. Some have been shown to disrupt bacterial cell membrane integrity, leading to cell death. Others may target specific enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

-

Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, and test compounds.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in the wells of a microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Experimental Workflow for Antibacterial Screening

Caption: Potential neuroprotective mechanisms of tetralone derivatives in Alzheimer's disease.

Quantitative Data on CNS Activity of Tetralone Derivatives

| Compound Class | Target | IC₅₀ (µM) | Reference |

| α,β-Unsaturated Carbonyl-based Tetralones | AChE | 0.045 | |

| α,β-Unsaturated Carbonyl-based Tetralones | MAO-B | 0.88 |

Conclusion and Future Directions

The tetralone scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology. While direct biological data for this compound is currently unavailable, the diverse activities of other tetralone derivatives strongly suggest that it is a valuable lead compound for further investigation.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are warranted to understand the impact of the 8-fluoro substituent on the observed biological activities and to optimize potency, selectivity, and pharmacokinetic profiles. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

8-Fluoro-1-tetralone: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-1-tetralone is a fluorinated aromatic ketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, conferred by the presence of a fluorine atom on the aromatic ring, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The tetralone core is a privileged scaffold found in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a strategic building block for the development of novel chemical entities.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The typical synthetic route starts from 4-(2-fluorophenyl)butanoic acid.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(2-fluorophenyl)butanoyl chloride

-

To a solution of 4-(2-fluorophenyl)butanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 4-(2-fluorophenyl)butanoyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

The crude 4-(2-fluorophenyl)butanoyl chloride is dissolved in a suitable anhydrous solvent (e.g., DCM, nitrobenzene).

-

The solution is cooled to 0 °C, and a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1-1.5 eq), is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Table 1: Summary of Typical Reaction Conditions and Yields for the Synthesis of this compound

| Step | Reagents and Conditions | Typical Yield (%) |

| Acyl Chloride Formation | 4-(2-fluorophenyl)butanoic acid, SOCl₂ or (COCl)₂, DCM/Toluene, RT, 2-4 h | >95 (crude) |

| Intramolecular Friedel-Crafts Acylation | 4-(2-fluorophenyl)butanoyl chloride, AlCl₃ or TiCl₄, DCM, 0 °C to RT | 70-85 |

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature. The following table summarizes its key physicochemical and expected spectroscopic data.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 3.0 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.7 (t, J = 6.0 Hz, 2H, Ar-CH₂-), 2.1 (quint, J = 6.0 Hz, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198 (C=O), 160 (d, ¹JCF ≈ 250 Hz, C-F), 145 (Ar-C), 133 (d, ³JCF ≈ 8 Hz, Ar-CH), 128 (Ar-C), 124 (d, ⁴JCF ≈ 4 Hz, Ar-CH), 116 (d, ²JCF ≈ 22 Hz, Ar-CH), 39 (-CH₂-CO-), 30 (Ar-CH₂-), 23 (-CH₂-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1230 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 136, 108 |

Note: The predicted NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of more complex molecular architectures. The reactivity of the ketone carbonyl group and the adjacent α-methylene protons allows for a wide range of chemical transformations.

Synthesis of Fluorinated Dibenzo[c,g]fluorenones

A notable application of this compound is in the synthesis of fluorinated polycyclic aromatic compounds. For instance, it can be used to construct fluorinated dibenzo[c,g]fluorenones, which are of interest in materials science and as potential biological agents.

Caption: Synthesis of a fluorinated dibenzo[c,g]fluorenone.

-

To a solution of this compound (1.0 eq) in an anhydrous solvent, add triethylamine (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature until the formation of the silyl enol ether is complete (monitored by GC-MS or NMR).

-

In a separate flask, the α,β-unsaturated ketone (Michael acceptor) is dissolved in an anhydrous solvent and cooled.

-

A Lewis acid catalyst (e.g., TiCl₄) is added to the Michael acceptor solution.

-

The prepared silyl enol ether solution is then added dropwise to the activated Michael acceptor.

-

The reaction is stirred until completion and then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted, the organic layers are combined, dried, and concentrated. The resulting 1,5-diketone can be purified and then subjected to subsequent cyclization reactions to form the final polycyclic system.

Precursor to Selective Estrogen Receptor Modulators (SERMs)

The tetralone scaffold is a core component of many Selective Estrogen Receptor Modulators (SERMs), which are a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism. The synthesis of fluorinated SERMs is of great interest as the fluorine atom can enhance the pharmacological profile of these molecules. While a direct synthesis of a SERM from this compound is not explicitly detailed in readily available literature, its structural similarity to known precursors strongly suggests its utility in this area.

Caption: Proposed route to SERM scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

The carbonyl group and the α-methylene group of this compound can be utilized to construct various nitrogen-containing heterocyclic systems, such as quinolines and pyrazoles, which are important pharmacophores.

Caption: General workflow for heterocycle synthesis.

Biological Significance and Signaling Pathways

Derivatives of tetralones are known to possess a wide range of biological activities, including antibacterial, antitumor, and effects on the central nervous system. The incorporation of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.

Given the prevalence of the tetralone scaffold in SERMs, it is highly probable that derivatives of this compound could act as modulators of the estrogen receptor signaling pathway. SERMs bind to estrogen receptors (ERα and ERβ) and can either mimic or block the effects of estrogen in different tissues. This tissue-selective action is crucial for their therapeutic applications, such as the treatment of hormone-receptor-positive breast cancer and osteoporosis.

Estrogen Receptor Signaling Pathway

Caption: Modulation of Estrogen Receptor Signaling by a SERM.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules and advanced materials. Its synthesis via intramolecular Friedel-Crafts acylation is well-established, and its versatile reactivity allows for the creation of a diverse array of complex structures. The demonstrated use in the synthesis of polycyclic systems and the strong potential for its application in the development of SERMs and other heterocyclic compounds highlight its importance for researchers in drug discovery and medicinal chemistry. Further exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel compounds with significant therapeutic and technological value.

The Advent and Advancement of Fluorinated Tetralones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated tetralones have emerged as a privileged structural motif in drug discovery and development. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of this important class of compounds.

A Historical Perspective: The Rise of Fluorine in Medicinal Chemistry and the Genesis of Fluorinated Tetralones

The story of fluorinated tetralones is intrinsically linked to the broader history of organofluorine chemistry. The unique properties conferred by the fluorine atom—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—have long been recognized for their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]

While the first synthesis of an organofluorine compound dates back to the 19th century, the systematic exploration of fluorinated pharmaceuticals began in earnest in the mid-20th century.[4] The development of synthetic methodologies to introduce fluorine into aromatic systems, such as the Schiemann reaction, paved the way for the creation of a wide array of fluorinated aromatic compounds.[4]

The synthesis of the tetralone scaffold itself has a long history, with intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives being a classic and enduring method.[3][5][6] This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring in the presence of a strong acid catalyst, such as polyphosphoric acid or aluminum chloride, to form the bicyclic ketone.[7][8]

The convergence of these two fields—organofluorine chemistry and the synthesis of polycyclic aromatic compounds—led to the emergence of fluorinated tetralones. Early methods for their synthesis logically followed from established procedures, primarily involving the intramolecular Friedel-Crafts cyclization of appropriately fluorinated γ-phenylbutyric acids. For instance, the synthesis of 5-fluoro-, 6-fluoro-, and 7-fluoro-1-tetralone can be achieved by the cyclization of 2-fluorophenylbutyric acid, 3-fluorophenylbutyric acid, and 4-fluorophenylbutyric acid, respectively.

Synthetic Methodologies: Crafting Fluorinated Tetralones

The synthesis of fluorinated tetralones can be broadly categorized into two approaches: introduction of the fluorine atom onto a pre-formed tetralone core or construction of the tetralone ring from a fluorinated precursor.

Cyclization of Fluorinated Precursors

The intramolecular Friedel-Crafts acylation of γ-fluorophenylbutyric acids remains a fundamental and widely used method for the preparation of fluorinated 1-tetralones. The general workflow for this process is depicted below.

Caption: General workflow for the synthesis of fluorinated tetralones via intramolecular Friedel-Crafts acylation.

More recent advancements have introduced cleaner and more efficient methods for this transformation. For example, the use of trifluoroacetic anhydride (TFAA) and phosphoric acid provides a single-stage process for the synthesis of 2-tetralones from a substituted phenylacetic acid and an alkene, avoiding the use of harsh halogenating agents and chlorinated solvents.[9]

Fluorination of the Tetralone Core

Direct fluorination of a pre-existing tetralone molecule offers an alternative route. This is often achieved through electrophilic fluorination of a tetralone enol derivative. Reagents such as Selectfluor® are commonly employed for this purpose. This approach is particularly useful for the synthesis of α-fluorotetralones.

Quantitative Data Summary

The following tables summarize key quantitative data for several common monofluorinated 1-tetralones.

| Compound | Position of Fluorine | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 5-Fluoro-1-tetralone | 5 | C₁₀H₉FO | 164.18 | - | 53 | [10] |

| 6-Fluoro-1-tetralone | 6 | C₁₀H₉FO | 164.18 | - | - | [11] |

| 7-Fluoro-1-tetralone | 7 | C₁₀H₉FO | 164.18 | 61-66 | - | [12] |

Table 1: Physical and Synthetic Data for Monofluorinated 1-Tetralones.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Mass Spec (m/z) | Reference |

| 5-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |

| 6-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |

| 7-Fluoro-1-tetralone | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Table 2: Spectroscopic Data for Monofluorinated 1-Tetralones. (Note: Specific spectral data is often reported in primary literature and can vary with solvent and instrument parameters).[13][14][15]

Experimental Protocols

General Procedure for Intramolecular Friedel-Crafts Acylation of γ-(Fluorophenyl)butyric Acid

This protocol is a generalized procedure based on established methods for the synthesis of α-tetralone and its derivatives.[8]

Materials:

-

γ-(Fluorophenyl)butyric acid

-

Thionyl chloride or oxalyl chloride

-

Aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)

-

Carbon disulfide (CS₂) or other suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Benzene or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine the γ-(fluorophenyl)butyric acid with an excess of thionyl chloride. Gently warm the mixture on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases. Remove the excess thionyl chloride under reduced pressure to yield the crude γ-(fluorophenyl)butyryl chloride.

-

Cyclization: Cool the flask containing the acid chloride in an ice bath and add a suitable solvent such as carbon disulfide. To this cooled solution, add aluminum chloride in one portion. A vigorous evolution of hydrogen chloride will occur. Once the initial reaction subsides, warm the mixture to reflux and maintain for a short period to complete the reaction.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The resulting mixture is then subjected to steam distillation to remove the solvent and the product.

-

Extraction and Purification: Extract the aqueous distillate with a suitable organic solvent (e.g., benzene). Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure. The crude fluorinated tetralone can be further purified by vacuum distillation or chromatography.

Biological Significance and Mechanisms of Action

Fluorinated tetralones have garnered significant interest in drug discovery due to their diverse biological activities. Their mechanism of action often involves the inhibition of key enzymes implicated in various disease pathways.

Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)

Tetralone derivatives have been identified as potent and selective inhibitors of DGAT1, an enzyme that plays a crucial role in the final step of triglyceride synthesis.[16][17][18] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[16]

Caption: Simplified pathway of DGAT1-mediated triglyceride synthesis and its inhibition by fluorinated tetralones.

Inhibition of Cytochrome P450 26A1 (CYP26A1)

Certain tetralone derivatives have been shown to be potent inhibitors of CYP26A1, a cytochrome P450 enzyme responsible for the metabolism of all-trans-retinoic acid (atRA).[19] By inhibiting CYP26A1, these compounds can increase the endogenous levels of atRA, which is a key signaling molecule involved in cell growth, differentiation, and apoptosis. This makes CYP26A1 inhibitors potential therapeutic agents for the treatment of certain cancers and dermatological disorders.[1][20][21][22]

Caption: Inhibition of CYP26A1-mediated metabolism of all-trans-retinoic acid by fluorinated tetralones.

Inhibition of Monoamine Oxidase (MAO)

α-Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[2][23] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[24][25] Inhibition of MAO-B can increase the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease. Some derivatives also show activity against MAO-A, suggesting their potential as antidepressants.[2][26]

Caption: Mechanism of action of fluorinated tetralones as monoamine oxidase inhibitors.

Conclusion

Fluorinated tetralones represent a versatile and valuable class of compounds with a rich history rooted in the fundamental principles of organic synthesis. Their continued exploration in medicinal chemistry is driven by their proven ability to modulate important biological targets. As synthetic methodologies become more sophisticated and our understanding of their mechanisms of action deepens, fluorinated tetralones are poised to remain at the forefront of drug discovery and development for the foreseeable future.

References

- 1. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetralone synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Fluoro-1-tetralone - Amerigo Scientific [amerigoscientific.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]

- 18. matilda.science [matilda.science]

- 19. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 25. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 26. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 8-Fluoro-1-tetralone. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Core Physicochemical Characteristics

This compound is a fluorinated derivative of the bicyclic aromatic ketone, 1-tetralone. The introduction of a fluorine atom at the 8-position significantly influences its electronic properties and potential biological activity. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | N/A |

| Molecular Weight | 164.18 g/mol | N/A |

| CAS Number | 628731-58-8 | [1] |

| Boiling Point | 267.8 °C at 760 mmHg | N/A |

| Flash Point | 101.9 °C | N/A |

| Refractive Index | 1.542 | N/A |

| Appearance | White to off-white crystals | [2] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

Note: Some physical properties are sourced from supplier data and may be predicted rather than experimentally determined. Further experimental validation is recommended.

Synthesis of this compound

The primary synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of an appropriate precursor, typically 4-(2-fluorophenyl)butanoic acid. This acid-catalyzed cyclization is a common and effective method for the formation of tetralone ring systems.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

A plausible experimental protocol for the synthesis of this compound is detailed below, based on established methods for analogous compounds.

Materials:

-

4-(2-fluorophenyl)butanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃) or other Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Acid Chloride Formation: 4-(2-fluorophenyl)butanoic acid is converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane at room temperature. The reaction is monitored until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure.

-

Intramolecular Friedel-Crafts Cyclization: The crude acid chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled in an ice bath. A Lewis acid, such as aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into ice-cold aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Spectral Data and Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aliphatic ring will appear as multiplets in the upfield region, typically between δ 2.0 and 3.0 ppm. The aromatic protons will be in the downfield region, and their splitting patterns and chemical shifts will be influenced by the fluorine and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically above δ 190 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.18). The fragmentation pattern will be characteristic of the tetralone structure.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the tetralone scaffold is a common motif in a variety of biologically active compounds, including antibacterial, antitumor, and central nervous system (CNS) active agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Given that many tetralone derivatives exhibit their effects by interacting with specific cellular signaling pathways, a hypothetical signaling pathway that could be modulated by a tetralone derivative is presented below. This diagram illustrates a generic pathway where a fluorinated tetralone could act as an inhibitor of a key signaling kinase, a common mechanism for anticancer drugs.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a downstream kinase (Kinase B) in a growth factor signaling pathway, thereby blocking the activation of transcription factors responsible for cell proliferation and survival. This is a common strategy in the development of targeted cancer therapies. Further experimental studies are required to determine the actual biological targets and activities of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 8-Fluoro-1-tetralone

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known properties of 1-tetralone, which can be considered indicative for 8-Fluoro-1-tetralone, though the fluorine substitution may alter some values.

| Property | Value |

| Physical State | Liquid[2] |

| Appearance | Light yellow[2] |

| Odor | Odorless[2] |

| Molecular Formula | C10H9FO (this compound) |

| Molecular Weight | 164.18 g/mol (this compound) |

| Melting Point/Range | 5 - 6 °C / 41 - 42.8 °F (1-Tetralone)[2] |

| Boiling Point/Range | 127 °C / 260.6 °F @ 13 mmHg (1-Tetralone)[2] |

| Flash Point | > 110 °C / > 230 °F (1-Tetralone)[2] |

| Specific Gravity | 1.096 (1-Tetralone)[2] |

| Solubility | Insoluble in water (1-Tetralone)[2] |

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled.[3]

GHS Classification (Predicted):

-

Acute Oral Toxicity, Category 4.[3]

-

Acute Inhalation Toxicity, Vapors, Category 4.[3]

-

Skin Irritation, Category 2.[4]

-

Serious Eye Irritation, Category 2.[4]

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Avoid inhalation of vapor or mist.[5]

-

Do not eat, drink, or smoke when using this product.[2]

-

Take measures to prevent the buildup of electrostatic charge.[4]

Storage:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles (approved under NIOSH or EN 166 standards).[3][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][5] |

| Respiratory Protection | If risk assessment indicates the need for air-purifying respirators, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[5] Respirators and their components must be tested and approved under government standards like NIOSH (US) or CEN (EU).[5] |

A workflow for selecting the appropriate level of PPE is outlined below.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, get medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[2] |

The following diagram illustrates the general first aid workflow for chemical exposure.

Fire-Fighting Measures

While having a high flash point, appropriate measures should be in place for fire scenarios.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.[3][5]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Methods for Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[3][6] Place the absorbed material in suitable, closed containers for disposal as hazardous waste.[3][5]

The logical relationship for handling an accidental release is depicted below.

Toxicity Information

While specific toxicological data for this compound is not available, the toxicity of organofluorine compounds can be a concern. The metabolism of some fluorinated compounds can produce toxic metabolites.[8] The chemical, physical, and toxicological properties of 1-tetralone have not been thoroughly investigated, and it should be handled with care. No components of the analogous compound 1-tetralone are listed as carcinogens by IARC, NTP, or OSHA.

This guide is intended to provide a framework for the safe handling of this compound based on the best available data from similar compounds. It is imperative for all personnel to be thoroughly trained on these procedures and to have access to the most current safety information. Always consult the specific Safety Data Sheet provided by the supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. quimicacordoba.com.ar [quimicacordoba.com.ar]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-Fluoro-1-tetralone: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-1-tetralone is a fluorinated derivative of the bicyclic aromatic ketone, 1-tetralone. The introduction of a fluorine atom at the 8-position of the tetralone scaffold can significantly influence its chemical properties and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of natural products and pharmacologically active compounds, serving as a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, and known applications of this compound, with a focus on providing practical information for laboratory work.

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers. Researchers can procure this compound for research and development purposes. The following table summarizes the known suppliers of this compound.

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| BLD Pharm | 628731-58-8 | C10H9FO | - | Provides NMR, HPLC, LC-MS, and UPLC data upon request.[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | 628731-58-8 | C10H9FO | 98% | Contact for COA, price, and delivery information.[2] |

Physicochemical Properties

The table below outlines key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 164.18 g/mol |

| Molecular Formula | C10H9FO |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. One key synthetic route is detailed in a 2015 publication in the Journal of Medicinal Chemistry. The following is a general representation of a potential synthetic pathway, as specific details would be found within the cited literature.

A common strategy for the synthesis of tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutanoic acid. For the synthesis of this compound, this would likely involve the cyclization of a 4-(fluorophenyl)butanoic acid derivative.

Experimental Workflow for Tetralone Synthesis

Potential Applications in Drug Development

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the broader class of tetralone derivatives has shown significant promise in various therapeutic areas. The tetralone scaffold is a key component in a number of bioactive molecules and serves as a starting point for the development of novel drugs.

Tetralone derivatives have been investigated for their potential as:

-

Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: DGAT1 is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Tetralone-based compounds have been identified as potent inhibitors of this enzyme.[3] The synthesis of various tetralone derivatives allows for the exploration of structure-activity relationships to optimize potency and selectivity.[3]

The introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially improved therapeutic profiles.

Signaling Pathway Hypothesis

Based on the known targets of tetralone derivatives, a hypothetical signaling pathway involving a therapeutic agent derived from this compound could be the inhibition of DGAT1, which plays a crucial role in triglyceride synthesis.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the development of novel therapeutics, particularly for metabolic disorders. While its commercial availability is currently limited, established suppliers can provide it for research purposes. The synthesis of this compound, though not widely published in exhaustive detail, is accessible through established organic chemistry methodologies. For researchers and drug development professionals, this compound represents a valuable scaffold for the design and synthesis of new chemical entities with potentially enhanced pharmacological properties. Further investigation into its biological activities and involvement in specific signaling pathways is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 8-Fluoro-1-tetralone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structural and electronic properties, imparted by the fluorine atom at the 8-position, make it a valuable precursor for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and notable applications in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one, is characterized by the following identifiers and properties.

| Property | Value |

| CAS Number | 628731-58-8 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of this compound

The synthesis of tetralones, in general, is often achieved through an intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid.[1] This classic method involves the cyclization of the butyric acid side chain onto the aromatic ring, typically in the presence of a strong acid catalyst. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general approach would involve the cyclization of 4-(2-fluorophenyl)butyric acid.

Applications in Organic Synthesis and Drug Discovery

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4][5] this compound serves as a key intermediate in the synthesis of more complex molecules with diverse biological activities, including potential anticancer, antidepressant, and antibacterial properties.[2]

Use in the Synthesis of Dibenzo[c,g]fluorenones

A notable application of this compound is in the multi-step synthesis of fluorinated dibenzo[c,g]fluorenones.[6] In this synthetic pathway, this compound is utilized as a starting material for a Mukaiyama-Michael addition reaction.

The following is a generalized experimental protocol based on the synthetic strategy described in the literature.[6]

Objective: To perform a Mukaiyama-Michael addition using the silyl enol ether derived from this compound.

Materials:

-

This compound

-

Triethylamine

-

Trimethylsilyl trifluoromethanesulfonate

-

An appropriate Michael acceptor (e.g., an α,β-unsaturated ketone)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Formation of the Silyl Enol Ether:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add triethylamine to the solution.

-

Cool the mixture to an appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add trimethylsilyl trifluoromethanesulfonate to the reaction mixture.

-

Allow the reaction to stir for a specified time to ensure the complete formation of the silyl enol ether.

-

-

Mukaiyama-Michael Addition:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the Michael acceptor in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature.

-

Slowly add the freshly prepared solution of the silyl enol ether of this compound to the Michael acceptor solution.

-

A Lewis acid catalyst (e.g., TiCl₄) may be required to facilitate the reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system to yield the desired 1,5-diketone.

-

Potential as a Precursor for DGAT1 Inhibitors

Derivatives of the tetralone scaffold are being investigated as potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).[6][7] DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive therapeutic target for metabolic disorders.[6][8] The synthesis of these inhibitors often involves the modification of the tetralone core, highlighting the potential of this compound as a starting material for the development of novel DGAT1 inhibitors.

Signaling Pathways and Biological Activity

While the broader class of tetralone derivatives has been shown to possess a wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system, specific signaling pathways directly modulated by this compound have not been detailed in the provided search results.[2][3] The biological activity of tetralone-based compounds is highly dependent on the nature and position of their substituents. The fluorine atom in this compound is expected to influence its biological activity by altering its electronic properties and metabolic stability. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Visualizations

To aid in the understanding of the synthetic utility of this compound, the following diagrams illustrate a key experimental workflow.

Caption: Workflow for the Mukaiyama-Michael Addition using this compound.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of medicinal chemistry and drug development. Its utility as a precursor for complex molecular architectures, as demonstrated in the synthesis of dibenzo[c,g]fluorenones and its potential in the development of DGAT1 inhibitors, underscores its importance for researchers and scientists. While further studies are required to fully elucidate its biological activities and the specific signaling pathways it may modulate, this compound remains a compound of high interest for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]

- 4. 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one | C10H8FNO3 | CID 22449405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 6. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes to 8-Fluoro-1-tetralone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoro-1-tetralone and its derivatives. This class of compounds holds significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly influence the pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability.

The primary and most established method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of a suitable precursor, namely 4-(2-fluorophenyl)butyric acid. This approach offers a reliable and generally high-yielding pathway to the target tetralone.

Synthetic Pathway Overview

The general synthetic strategy involves a two-step process:

-

Synthesis of the Precursor: Preparation of 4-(2-fluorophenyl)butyric acid.

-

Intramolecular Cyclization: Friedel-Crafts reaction to form the tetralone ring system.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-fluorophenyl)butyric acid

This protocol outlines a common method for the preparation of the carboxylic acid precursor starting from 2-fluorobenzaldehyde.

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Knoevenagel Condensation:

-

In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Filter the resulting solid, wash with cold water, and dry to obtain 2-fluorocinnamic acid.

-

-

Esterification:

-

Suspend the 2-fluorocinnamic acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 2-fluorocinnamate.

-

-

Reduction and Hydrolysis:

-

Dissolve the ethyl 2-fluorocinnamate in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

To the resulting crude ester, add a solution of NaOH (2.0 eq) in water/ethanol.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 4-(2-fluorophenyl)butyric acid.

-

Expected Yield: 70-80% over three steps.

Characterization Data for 4-(2-fluorophenyl)butyric acid:

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-50 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 4H), 2.70 (t, 2H), 2.35 (t, 2H), 1.95 (quint, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 179.8, 161.2 (d, J=243 Hz), 131.5 (d, J=5 Hz), 128.0 (d, J=8 Hz), 127.5 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.3 (d, J=22 Hz), 33.5, 27.8, 26.1 |

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol describes the cyclization of 4-(2-fluorophenyl)butyric acid to form the desired tetralone using a strong acid catalyst.

Method A: Using Polyphosphoric Acid (PPA)

Materials:

-

4-(2-fluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Ice water

-